6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H11FO. It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentane ring with a ketone functional group. The presence of a fluorine atom and two methyl groups on the indanone structure makes this compound unique and of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Cyclization: The cyclization step involves forming the indanone structure through intramolecular Friedel-Crafts acylation using Lewis acids like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large-scale fluorination reactors to introduce the fluorine atom.
Continuous Cyclization: Employing continuous flow reactors for the cyclization step to improve efficiency and yield.
Automated Methylation: Utilizing automated systems for the methylation step to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 6-substituted-3,3-dimethyl-2,3-dihydro-1H-inden-1-one derivatives.
Scientific Research Applications
6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
3-methyl-1-indanone: A simpler structure with only one methyl group, used in different contexts compared to the fluorinated derivative.
Uniqueness
6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.
Properties
CAS No. |
162548-96-1 |
---|---|
Molecular Formula |
C11H11FO |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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